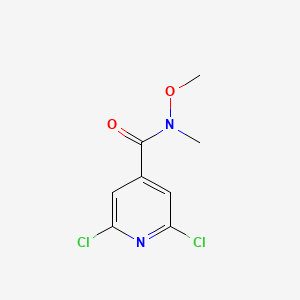

2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-N-methoxy-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-6(9)11-7(10)4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPBNJWZTJOZQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=NC(=C1)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dichloro-N-methoxy-N-methylisonicotinamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide, a halogenated pyridine derivative featuring a Weinreb amide functionality. This document delves into the molecular structure, detailed synthetic protocols, and thorough characterization of this compound. Given its structural motifs, this guide explores its potential applications as a versatile intermediate in organic synthesis and drug discovery, drawing parallels with related 2,6-dichloropyridine and Weinreb amide compounds. The information presented herein is intended to equip researchers and professionals in the fields of medicinal chemistry and synthetic organic chemistry with the necessary knowledge to synthesize, characterize, and utilize this compound in their research endeavors.

Introduction: The Strategic Importance of Substituted Pyridines and Weinreb Amides

The pyridine ring is a cornerstone in medicinal chemistry, with its derivatives playing a crucial role in the development of therapeutic agents for a wide range of diseases. The introduction of halogen substituents, such as chlorine, at the 2- and 6-positions of the pyridine ring can significantly modulate the electronic properties and metabolic stability of the molecule, making 2,6-dichloropyridine derivatives valuable building blocks in drug discovery.[1][2] These compounds serve as versatile intermediates for the synthesis of more complex active pharmaceutical ingredients (APIs), including antiarrhythmic agents and potassium channel antagonists.[1]

Complementing the strategic importance of the dichloropyridine core is the Weinreb amide (N-methoxy-N-methylamide) functionality. Introduced by Steven M. Weinreb and Steven Nahm in 1981, this amide variant has become an indispensable tool in organic synthesis. Its key advantage lies in its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which upon acidic workup, cleanly affords a ketone. This circumvents the over-addition problem often encountered with other carboxylic acid derivatives, providing a reliable method for ketone synthesis. Furthermore, Weinreb amides can be reduced to aldehydes, showcasing their versatility.

The convergence of a 2,6-dichloropyridine scaffold with a Weinreb amide moiety in this compound creates a molecule of significant synthetic potential. This guide will now proceed to detail the molecular structure and a robust synthetic pathway to this compound.

Molecular Structure and Properties

This compound is a crystalline solid at room temperature.[2] Its molecular structure is characterized by a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and an N-methoxy-N-methylamide group at the 4-position.

| Property | Value | Source |

| Molecular Formula | C8H8Cl2N2O2 | [3] |

| Molecular Weight | 235.06 g/mol | [3] |

| CAS Number | 848498-98-6 | [3] |

| SMILES | CN(C(=O)C1=CC(=NC(=C1)Cl)Cl)OC | [3] |

| Appearance | White or off-white crystalline solid | [2] |

| Storage | Inert atmosphere, 2-8°C | [3] |

The presence of the two electron-withdrawing chlorine atoms significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. The Weinreb amide at the 4-position provides a versatile handle for the introduction of a wide range of functional groups.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the readily available citrazinic acid. The first step involves the conversion of citrazinic acid to 2,6-dichloroisonicotinic acid, followed by the formation of the Weinreb amide.

Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid

This protocol is adapted from a known procedure for the synthesis of 2,6-dichloroisonicotinic acid from citrazinic acid.[4]

Reaction Scheme:

Caption: Synthesis of 2,6-dichloroisonicotinic acid.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol).

-

Carefully add phosphorus oxychloride (20 mL, excess) to the suspension.

-

Heat the reaction mixture at 130°C for 18 hours.

-

Increase the temperature to 145°C and continue heating for an additional 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (150 g) in a large beaker with stirring to quench the excess phosphorus oxychloride.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid (yield: ~89%).[4]

-

The product can be characterized by ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 2H), 13.90 (br s, 1H, OH).[4]

Step 2: Synthesis of this compound (Weinreb Amide Formation)

This protocol describes a general and reliable method for the conversion of a carboxylic acid to a Weinreb amide via the corresponding acid chloride.

Reaction Scheme:

Caption: Two-step conversion to the final Weinreb amide.

Experimental Protocol:

-

Formation of the Acid Chloride:

-

To a solution of 2,6-dichloroisonicotinic acid (10.0 g, 52.1 mmol) in anhydrous dichloromethane (100 mL) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 mL).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add oxalyl chloride (5.4 mL, 62.5 mmol, 1.2 equiv) or thionyl chloride (4.6 mL, 62.5 mmol, 1.2 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction can be monitored by TLC by taking a small aliquot, quenching it with methanol, and observing the formation of the methyl ester.

-

Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent to obtain the crude 2,6-dichloroisonicotinoyl chloride, which is typically used in the next step without further purification.

-

-

Weinreb Amide Formation:

-

In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (5.58 g, 57.3 mmol, 1.1 equiv) in anhydrous dichloromethane (100 mL) under an inert atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a base, such as pyridine (9.2 mL, 114.6 mmol, 2.2 equiv) or triethylamine (16.0 mL, 114.6 mmol, 2.2 equiv), to the suspension and stir for 15 minutes.

-

Dissolve the crude 2,6-dichloroisonicotinoyl chloride from the previous step in anhydrous dichloromethane (50 mL).

-

Add the solution of the acid chloride dropwise to the cold suspension of N,O-dimethylhydroxylamine hydrochloride and base.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC until the starting acid chloride is consumed.

-

Quench the reaction by adding water (100 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO3 (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.8-8.0 ppm (s, 2H, Ar-H)

-

δ ~3.8 ppm (s, 3H, N-OCH₃)

-

δ ~3.4 ppm (s, 3H, N-CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~165-168 ppm (C=O)

-

δ ~150-153 ppm (C-Cl)

-

δ ~145-148 ppm (quaternary Ar-C)

-

δ ~122-125 ppm (Ar-CH)

-

δ ~61-63 ppm (N-OCH₃)

-

δ ~33-35 ppm (N-CH₃)

-

-

FT-IR (KBr, cm⁻¹):

-

~1660-1680 cm⁻¹ (C=O stretching, amide)

-

~1540-1560 cm⁻¹ (C=C and C=N stretching, aromatic ring)

-

~1100-1200 cm⁻¹ (C-O stretching)

-

~700-800 cm⁻¹ (C-Cl stretching)

-

-

Mass Spectrometry (EI):

-

Expected M+ peak at m/z = 234 (for ³⁵Cl isotopes) with characteristic isotopic pattern for two chlorine atoms (M+2 at ~65% and M+4 at ~10% of M+).

-

Potential Applications in Organic Synthesis and Medicinal Chemistry

While specific biological activity data for this compound is not yet published, its structural features suggest significant potential as a versatile intermediate in several areas of chemical research.

Synthesis of Ketones and Aldehydes

As a Weinreb amide, the primary and most direct application of this compound is in the synthesis of ketones and aldehydes.

Caption: Synthetic utility of the Weinreb amide moiety.

This allows for the introduction of a variety of carbon-based substituents at the 4-position of the 2,6-dichloropyridine ring, which can then be further functionalized.

Intermediate in Drug Discovery

The 2,6-dichloropyridine core is a privileged scaffold in medicinal chemistry. The chlorine atoms can be selectively displaced by various nucleophiles (e.g., amines, thiols, alcohols) through nucleophilic aromatic substitution (SNAr) reactions. This allows for the generation of diverse libraries of compounds for biological screening. The Weinreb amide can be converted to a ketone which can then serve as a handle for further derivatization, such as in the synthesis of oximes, hydrazones, or other heterocyclic systems.

Given that derivatives of 2,6-dichloropyridine have shown promise as anticancer and antimicrobial agents, it is plausible that derivatives of this compound could exhibit interesting biological activities.

Conclusion

This compound is a synthetically valuable compound that combines the robust reactivity of a 2,6-dichloropyridine ring with the versatile synthetic utility of a Weinreb amide. This guide has provided a detailed, step-by-step protocol for its synthesis from readily available starting materials. While experimental characterization data is currently sparse in the literature, the predicted spectroscopic data provides a solid foundation for its identification. The potential applications of this molecule as a key intermediate in the synthesis of novel ketones, aldehydes, and ultimately, new drug candidates, are significant. It is our hope that this technical guide will serve as a valuable resource for researchers and professionals, stimulating further investigation into the chemistry and potential biological activities of this promising compound.

References

-

Ningbo Innopharmchem Co., Ltd. (2023). The Crucial Role of 2,6-Dichloropyridine in Modern Pharmaceutical Synthesis. [Link]

Sources

In-Depth Technical Guide to 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-N-methoxy-N-methylisonicotinamide is a synthetic chemical compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a dichlorinated pyridine ring coupled with a Weinreb amide moiety, suggests its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The Weinreb amide functionality is of particular interest as it allows for controlled reactions with organometallic reagents to form ketones, a common structural motif in pharmacologically active compounds. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights for its handling, application, and further research.

Chemical Identity and Structure

The fundamental identification of this compound is established through its unique CAS number, molecular formula, and structure.

| Identifier | Value |

| IUPAC Name | 2,6-dichloro-N-methoxy-N-methylpyridine-4-carboxamide |

| CAS Number | 848498-98-6[1] |

| Molecular Formula | C₈H₈Cl₂N₂O₂[1] |

| Molecular Weight | 235.06 g/mol [1] |

| Canonical SMILES | CN(C(=O)C1=CC(=NC(=C1)Cl)Cl)OC[1] |

The structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough review of available scientific literature and chemical supplier data did not yield experimentally determined values for several key physical properties of this compound. The following table summarizes the available information and highlights the data gaps.

| Property | Value | Source |

| Appearance | White to yellow solid | [2] |

| Purity | ≥97% | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Expert Insight: The absence of readily available experimental data for these fundamental properties is not uncommon for novel or specialized chemical intermediates. For researchers requiring this information for applications such as reaction optimization, formulation development, or computational modeling, experimental determination is recommended. Alternatively, computational prediction methods can provide useful estimates.[4]

Experimental Protocols

Given the lack of specific experimental data, this section outlines a general workflow for the determination of a key physical property: solubility. This protocol is a standard method that can be adapted for this compound.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This method is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105.

Objective: To determine the water solubility of this compound at a given temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of water in a flask. The excess solid should be clearly visible.

-

Seal the flask and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A preliminary study might be needed to determine the time to reach equilibrium (e.g., 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand in the thermostatically controlled environment to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at a suitable speed.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted solution by HPLC to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of the compound.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the solubility by taking into account the dilution factor.

-

Caption: Workflow for the experimental determination of aqueous solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from suppliers suggests the following hazards:

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

Storage:

-

Store in a tightly sealed container in an inert atmosphere (e.g., under nitrogen or argon).

-

Keep in a cool, dry place, with recommended storage at 2-8°C.[1]

Synthesis and Reactivity

The synthesis of this compound would likely involve the reaction of 2,6-dichloroisonicotinoyl chloride with N,O-dimethylhydroxylamine. The starting 2,6-dichloroisonicotinoyl chloride can be prepared from 2,6-dichloroisonicotinic acid by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.

The reactivity of this compound is dominated by the Weinreb amide group. This functionality is known for its ability to react with organolithium or Grignard reagents to produce ketones in a controlled manner, as the intermediate tetrahedral adduct is stable at low temperatures and does not collapse to form a tertiary alcohol. This makes this compound a valuable precursor for the synthesis of various ketones bearing the 2,6-dichloropyridine scaffold.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While its fundamental chemical identity is well-established, a notable gap exists in the public domain regarding its detailed experimental physical properties. The information provided in this guide on its identity, structure, handling, and potential reactivity serves as a valuable resource for researchers. It is strongly recommended that key physical properties, such as solubility and melting point, be determined experimentally prior to its extensive use in research and development projects.

References

-

This compound. Ubeo [Online]. Available: [Link]. [Accessed: Jan. 2, 2026].

-

This compound|CAS 848498-98-6. Angene International Limited [Online]. Available: [Link]. [Accessed: Jan. 2, 2026].

-

2,6-Dichloro-4-methoxypyridine. PubChem [Online]. Available: [Link]. [Accessed: Jan. 2, 2026].

-

2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide. Amaybio [Online]. Available: [Link]. [Accessed: Jan. 2, 2026].

-

2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide. Aladdin [Online]. Available: [Link]. [Accessed: Jan. 2, 2026].

-

2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide. Aladdin [Online]. Available: [Link]. [Accessed: Jan. 2, 2026].

-

This compound. Ubeo [Online]. Available: [Link]. [Accessed: Jan. 2, 2026].

-

This compound|CAS 848498-98-6. Angene International Limited [Online]. Available: [Link]. [Accessed: Jan. 2, 2026].

-

2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide. Amaybio [Online]. Available: [Link]. [Accessed: Jan. 2, 2026].

Sources

2,6-Dichloro-N-methoxy-N-methylisonicotinamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for this compound. This compound, a Weinreb-Nahm amide, is a highly valuable and versatile intermediate in modern organic synthesis, particularly for the controlled formation of ketones from organometallic reagents. The guide elucidates the strategic two-step synthesis commencing from 2,6-dichloroisonicotinic acid. Core discussions include the mechanistic underpinnings of each transformation, the rationale behind procedural choices, and detailed experimental protocols designed for reproducibility and scalability. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this synthesis.

Introduction

This compound is a specialized chemical intermediate belonging to the class of Weinreb-Nahm amides.[1] The defining feature of a Weinreb amide is the N-methoxy-N-methylamide moiety, which allows for the synthesis of ketones from highly reactive organolithium or Grignard reagents without the common problem of over-addition to form tertiary alcohols.[1] This is achieved through the formation of a stable, chelated tetrahedral intermediate that collapses only upon acidic workup.[1]

The 2,6-dichloropyridine scaffold is a prevalent structural motif in medicinal chemistry and agrochemicals, imparting specific electronic and steric properties.[2] The synthesis of the title compound, therefore, provides a critical building block for accessing a wide range of complex molecules, including potential drug candidates and biologically active compounds. This guide details a logical and efficient pathway, beginning with the activation of 2,6-dichloroisonicotinic acid to its corresponding acyl chloride, followed by a nucleophilic acyl substitution reaction with N,O-dimethylhydroxylamine.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis plan. The target Weinreb amide is disconnected at the amide C-N bond. This reveals two key synthons: an electrophilic acyl cation equivalent derived from 2,6-dichloroisonicotinic acid and a nucleophilic N-methoxy-N-methylamine moiety. The practical chemical equivalents for these synthons are 2,6-dichloroisonicotinoyl chloride and N,O-dimethylhydroxylamine, respectively. The acyl chloride, in turn, is directly accessible from its parent carboxylic acid.

Sources

2,6-Dichloro-N-methoxy-N-methylisonicotinamide IUPAC name

An In-depth Technical Guide: 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract and Core Principles

This technical guide provides a comprehensive overview of this compound, a specialized chemical intermediate of significant interest in the fields of medicinal chemistry and agrochemical synthesis. The document elucidates its formal IUPAC nomenclature, physicochemical properties, and, most critically, the strategic rationale behind its synthesis as a Weinreb amide. A detailed, field-proven protocol for its preparation from 2,6-dichloroisonicotinic acid is presented, with an emphasis on the causality behind procedural choices. Furthermore, this guide explores the compound's primary application as a versatile building block, enabling the development of novel molecular entities by leveraging the unique reactivity of its parent compound, a known modulator of plant systemic acquired resistance.

Compound Identification and Physicochemical Properties

The formal IUPAC name for the topic compound is 2,6-dichloro-N-methoxy-N-methylpyridine-4-carboxamide . It is commonly referred to in chemical literature and supplier catalogs by the name this compound. The "isonicotino-" prefix designates a pyridine ring substituted at the 4-position. This molecule is a stable, crystalline solid under standard conditions and serves as a key precursor in multi-step organic synthesis.

Table 1: Physicochemical and Handling Data

| Parameter | Value | Reference(s) |

|---|---|---|

| CAS Number | 848498-98-6 | [1][2] |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | [2][3][4] |

| Molecular Weight | 235.07 g/mol | [4][5] |

| Appearance | White to off-white solid | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C |[2][4] |

The Strategic Utility of the Weinreb Amide Moiety

A central feature of this molecule is the N-methoxy-N-methylamide group, commonly known as a Weinreb amide.[6][7] Its utility in organic synthesis, particularly in drug development, cannot be overstated. Unlike other carboxylic acid derivatives (e.g., esters, acid chlorides), Weinreb amides exhibit controlled reactivity towards strong nucleophiles such as Grignard and organolithium reagents.

The primary advantage is the prevention of "over-addition." Upon nucleophilic attack at the carbonyl carbon, a highly stable five-membered ring intermediate is formed, stabilized by chelation with the methoxy group and the metal cation (e.g., Mg²⁺, Li⁺) from the organometallic reagent.[6] This tetrahedral intermediate is stable at low temperatures and does not collapse to eliminate the methoxyamine group until acidic workup. This stability effectively prevents a second nucleophilic addition, allowing for the clean and high-yield synthesis of ketones or aldehydes (if a hydride source is used).[7] This control is paramount in the synthesis of complex pharmaceutical and agrochemical targets.

Figure 1: Comparison of reaction pathways for standard esters versus Weinreb amides.

Synthesis and Experimental Protocol

The synthesis of this compound is reliably achieved via the coupling of its parent carboxylic acid, 2,6-dichloroisonicotinic acid, with N,O-dimethylhydroxylamine hydrochloride. This transformation requires the activation of the carboxylic acid, which can be accomplished through various modern coupling agents or by conversion to an acid chloride.

Caption: General workflow for the synthesis of the target Weinreb amide.

Detailed Step-by-Step Synthesis Protocol

This protocol describes a robust and scalable method starting from the carboxylic acid. The causality for each step is explained to provide a deeper understanding of the reaction mechanics.

Materials:

-

2,6-dichloroisonicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine or Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Acid Chloride Formation (Activation Step):

-

To a round-bottom flask under an inert atmosphere, add 2,6-dichloroisonicotinic acid (1.0 eq).

-

Suspend the acid in anhydrous DCM (approx. 10 mL per gram of acid).

-

Add a catalytic amount of dimethylformamide (DMF, 1-2 drops). Causality: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species for converting the acid to the acid chloride.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise. Causality: These reagents convert the carboxylic acid to the more reactive acid chloride. Oxalyl chloride is often preferred as its byproducts (CO, CO₂) are gaseous and easily removed.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 2,6-dichloroisonicotinoyl chloride. Proceed immediately to the next step.

-

-

Amide Coupling:

-

In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

-

Cool the suspension to 0°C.

-

Slowly add anhydrous pyridine or TEA (2.5 eq) dropwise. Causality: The first equivalent of base neutralizes the hydrochloride salt to free the amine. The second equivalent acts as an acid scavenger for the HCl generated during the acylation reaction.

-

Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous DCM.

-

Add the acid chloride solution dropwise to the cold amine/base suspension.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours (monitor by TLC).

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, water, and finally brine. Causality: The washes remove excess base, salts, and any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

-

Applications in Agrochemical and Pharmaceutical R&D

The primary value of this compound is as a highly versatile synthetic intermediate. Its utility stems from the biological activity of its parent scaffold, 2,6-dichloroisonicotinic acid (INA).

Agrochemical Research: Plant Defense Elicitors

INA is a well-documented synthetic elicitor of Systemic Acquired Resistance (SAR) in plants.[8] SAR is a natural defense mechanism providing broad-spectrum resistance to fungal, viral, and bacterial pathogens.[8][9] Research has shown that derivatives of INA can act as potent elicitors, sometimes exceeding the activity of the parent acid.[10]

The Weinreb amide of INA is an ideal starting point for creating a library of ketone derivatives. By reacting it with various Grignard reagents (R-MgX), researchers can systematically introduce a wide range of side chains (R-groups) at the 4-position of the pyridine ring. These new analogues can then be screened for enhanced SAR-inducing activity, improved plant uptake, or modified soil persistence, accelerating the discovery of new crop protection agents.

Pharmaceutical Development: Scaffolding for Bioactive Molecules

The dichloropyridine core is a privileged scaffold in medicinal chemistry. The parent compound, 2,6-dichloroisonicotinic acid, is noted as a key intermediate in the synthesis of anti-inflammatory and anti-cancer agents.[11] Furthermore, other substituted isonicotinamide derivatives have been successfully developed as potent and selective RAF inhibitors for treating RAS mutant cancers, demonstrating the value of this chemical class in oncology.[12]

By using this compound, drug development professionals can rapidly generate a diverse set of ketone analogues for high-throughput screening. The resulting ketones are valuable precursors for further chemical modifications, such as conversion to alcohols, amines, or complex heterocyclic systems, enabling the exploration of a vast chemical space around the dichloropyridine core to identify novel therapeutic leads.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for chemical innovation. Its identity as a Weinreb amide provides a robust and controlled method for elaborating the 2,6-dichloroisonicotinic acid scaffold. This control is critical for efficiently generating libraries of novel ketone derivatives, which are of high interest for screening as next-generation plant defense elicitors and as potential therapeutic agents in human medicine. The synthesis protocols and chemical principles outlined in this guide provide researchers with the foundational knowledge to effectively utilize this powerful building block in their discovery programs.

References

-

Zhang, C., et al. (2006). Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites. Applied Microbiology and Biotechnology, 71(2), 164-7. Available at: [Link]

-

Czerwoniec, P., Szymkowiak, J., & Smiglak, M. (2021). Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids toward new weapons against plant diseases. Open Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids. Available at: [Link]

-

Delchimica. (n.d.). 2,6-Dichloroisonicotinic acid. Available at: [Link]

-

UB. (n.d.). This compound. Available at: [Link]

-

Ghosh, S. K., & Singh, S. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Synthetic Communications, 44(13), 1878-1888. Available at: [Link]

-

ChemBK. (n.d.). 2,6-dichloro-N-methoxy-N-methylnicotinamide. Available at: [Link]

-

Ishihara, K., & Ohara, S. (2002). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. Chemical Communications. Available at: [Link]

-

A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2024). WorldOfChemicals. Available at: [Link]

-

Ní Fhaoláin, E., & O'Brien, P. (2020). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Chemistry, 2(4), 947-966. Available at: [Link]

-

Al-Zoubi, R. M., & Al-Jaber, H. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Available at: [Link]

-

Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013-2027. Available at: [Link]

-

Sedić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2137. Available at: [Link]

Sources

- 1. 848498-98-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. chembk.com [chembk.com]

- 4. 162327-73-3|5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide|BLD Pharm [bldpharm.com]

- 5. 2,6-Dichloro-N-methoxy-N-methylnicotinamide | CymitQuimica [cymitquimica.com]

- 6. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations | MDPI [mdpi.com]

- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Introduction

This compound is a specialized organic compound featuring a dichlorinated pyridine ring core with a Weinreb amide substituent at the 4-position. Its molecular formula is C₈H₈Cl₂N₂O₂ and it has a molecular weight of approximately 235.07 g/mol .[1][2][3][4] The presence of the Weinreb amide (N-methoxy-N-methylamide) functionality makes this compound a valuable intermediate in organic synthesis, particularly for the preparation of ketones and aldehydes with high selectivity.[5][6][7][8] The dichloropyridine core is also a common feature in many biologically active molecules.[9][10]

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. As a Senior Application Scientist, the aim is to not only present the data but to also provide the underlying principles and field-proven methodologies for its acquisition and interpretation. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about its structure.

Theoretical Framework & Experimental Rationale

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). Due to the symmetry of the dichloropyridine ring, we expect a simplified aromatic region. The N-methoxy and N-methyl groups of the Weinreb amide will give rise to characteristic singlets in the aliphatic region.

The ¹³C NMR spectrum will show the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals will indicate their hybridization and electronic environment (e.g., aromatic, carbonyl, aliphatic).

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-3, H-5 | ~7.8 - 8.2 | Singlet | 2H |

| N-OCH₃ | ~3.8 | Singlet | 3H |

| N-CH₃ | ~3.3 | Singlet | 3H |

Note: Chemical shifts are predicted and can vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~165 - 170 |

| C-2, C-6 (Pyridine) | ~150 - 155 |

| C-4 (Pyridine) | ~140 - 145 |

| C-3, C-5 (Pyridine) | ~120 - 125 |

| N-OCH₃ | ~61 - 63 |

| N-CH₃ | ~32 - 35 |

Note: Chemical shifts are predicted and can vary based on solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR data for a solid sample like this compound.

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a sharp and symmetrical solvent peak.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust for sample concentration)

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

NMR Acquisition Workflow

Sources

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. 2,6-Dichloro-N-methoxy-N-methylnicotinamide | CymitQuimica [cymitquimica.com]

- 3. This compound [cymitquimica.com]

- 4. This compound|CAS 848498-98-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Weinreb Amides [C-C Bond Formation] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Safe Handling of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Compound Profile and Strategic Importance

2,6-Dichloro-N-methoxy-N-methylisonicotinamide (CAS No. 848498-98-6) is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its structure, featuring a dichlorinated pyridine ring and a Weinreb amide, makes it a versatile synthetic intermediate. The Weinreb amide functionality is particularly valuable as it allows for the controlled formation of carbon-carbon bonds to produce ketones without the common side reaction of over-addition seen with other organometallic reagents. The dichloro-substitution pattern offers multiple reaction sites for further chemical modification, such as nucleophilic aromatic substitution, enabling the synthesis of diverse and complex molecular scaffolds.[4]

Given its utility in the synthesis of novel chemical entities destined for biological screening, researchers, chemists, and drug development professionals must have a comprehensive understanding of its safe handling, storage, and disposal. This guide provides a detailed framework for managing this compound in a laboratory setting, grounded in established safety protocols and an understanding of its chemical properties.

Physicochemical and Safety Data

A precise understanding of the compound's properties is the foundation of safe handling. The following data has been consolidated from various chemical suppliers and safety data sheets.

| Property | Value | Source |

| Chemical Name | This compound | [5] |

| CAS Number | 848498-98-6 | [5][6] |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | [5][6][7] |

| Molecular Weight | 235.07 g/mol | [7][8] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [6][9] |

Hazard Identification and GHS Classification

While a complete toxicological profile has not been fully investigated, data from supplier Safety Data Sheets (SDS) for this and structurally similar compounds allow for a robust hazard assessment.[10] The primary hazards are associated with irritation and potential harm upon ingestion.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed.[6] |

| Skin Corrosion / Irritation (Category 2) | GHS07 (Exclamation Mark) | Danger | H315: Causes skin irritation.[6][11] |

| Serious Eye Damage / Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[11] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[12] |

Note: The signal word "Danger" is used here as a conservative measure, reflecting the most severe warning found for the listed H-statements.[6]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, combining engineering controls and appropriate PPE, is essential to minimize exposure.

Engineering Controls

The causality behind engineering controls is the principle of containment—isolating the hazard from the operator.

-

Chemical Fume Hood: All handling of the solid compound, including weighing, and any reactions involving it must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed. Eyewash stations and safety showers must be readily accessible and tested regularly.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the identified hazards.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[10] Standard safety glasses are insufficient as they do not protect against splashes or fine dust.

-

Skin Protection: Wear nitrile or neoprene gloves that are appropriate for handling chlorinated organic compounds. Always inspect gloves for tears or punctures before use. A lab coat must be worn and kept buttoned.

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. In situations where a fume hood is not available or during a large spill cleanup, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter (conforming to EN 143) is necessary.[10]

Standard Operating Procedures for Handling and Storage

A systematic workflow prevents accidental exposure and maintains compound integrity.

Receiving and Storage

Upon receipt, inspect the container for damage. The compound should be stored in a tightly sealed container in a designated, refrigerated (2-8°C) area, preferably under an inert atmosphere like argon or nitrogen.[6][9] This is critical because the methoxyamide group can be sensitive to hydrolysis, and refrigeration slows potential degradation pathways. It should be stored away from incompatible materials such as strong bases, amines, and reducing agents.[10]

Weighing and Solution Preparation

-

Preparation: Before handling, ensure the fume hood is operational and the workspace is clean. Assemble all necessary equipment (spatulas, weigh paper, vials, solvent).

-

Equilibration: Allow the container to warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise its integrity.

-

Dispensing: Inside the fume hood, carefully transfer the desired amount of the solid. Avoid creating dust. Use anti-static weigh boats or paper if the material is fine and prone to static dispersal.

-

Sealing: Promptly and securely seal the main container, purge with an inert gas if possible, and return it to cold storage.

-

Cleanup: Clean all tools and the workspace surface thoroughly after use.

Emergency Procedures

Rapid and correct response during an emergency is critical.

First-Aid Measures

-

If Inhaled: Immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[11]

-

In Case of Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11][13]

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][13]

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the safety data sheet to the attending physician.[11][13]

Accidental Release Measures

-

Evacuate: Alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

-

Contain: Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.

-

Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[10]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[10]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

-

Collect waste in a clearly labeled, sealed container.

-

Do not dispose of it via standard drains or trash.[10]

-

Arrange for disposal through a licensed professional waste disposal service, ensuring compliance with all local, state, and federal regulations.[11][13]

Application Context: Synthesis Workflow and Associated Risks

To contextualize the handling procedures, consider a common use case: the synthesis of a ketone via the addition of a Grignard reagent to the Weinreb amide. This highlights critical points of risk.

Each step in this theoretical synthesis carries its own set of risks that must be managed. The initial handling of the solid starting material carries the risks of irritation and ingestion as detailed in this guide. Subsequent steps introduce new hazards (e.g., pyrophoric reagents, exothermic reactions, flammable solvents) that require their own specific safety protocols.

Conclusion

This compound is a valuable tool for chemical synthesis in a research and development setting. Its potential hazards are well-defined and manageable through the consistent application of robust safety protocols. By integrating engineering controls, correct PPE usage, and established standard operating procedures for handling, storage, and emergency response, researchers can safely harness the synthetic utility of this compound to advance their scientific objectives.

References

- CymitQuimica. 2,6-Dichloro-N-methoxy-N-methylnicotinamide.

- UB. This compound.

- People. This compound.

- ChemBK. 2,6-Dichloro-N-methoxy-N-methylnicotinamide - Physico-chemical Properties.

- ChemicalBook. 848498-98-6(this compound) Product Description.

- TCI Chemicals. SAFETY DATA SHEET - C3498: 6-Chloro-N-methoxy-N-methylnicotinamide.

- Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-6-methoxyisonicotinic acid.

- Fisher Scientific.

- ECHEMI. 848498-98-6, this compound Formula.

- BLD Pharm. 250263-39-9|2-Chloro-N-methoxy-N-methylisonicotinamide.

- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery.

- Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide... Journal of Medicinal Chemistry, 63(5), 2013-2027.

- Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2185.

- Scott, J.S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527.

Sources

- 1. drughunter.com [drughunter.com]

- 2. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. escales | Virtual tour generated by Panotour [ub.edu]

- 7. chembk.com [chembk.com]

- 8. 2,6-Dichloro-N-methoxy-N-methylnicotinamide | CymitQuimica [cymitquimica.com]

- 9. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 250263-39-9|2-Chloro-N-methoxy-N-methylisonicotinamide|BLD Pharm [bldpharm.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,6-Dichloro-N-methoxy-N-methylisonicotinamide: Synthesis, Characterization, and Applications

Abstract

Introduction and Inferred Significance

2,6-Dichloro-N-methoxy-N-methylisonicotinamide, with the chemical formula C₈H₈Cl₂N₂O₂, belongs to the class of N-methoxy-N-methylamides, more commonly known as Weinreb amides. The presence of a dichlorinated pyridine ring, a privileged scaffold in medicinal chemistry, suggests its potential as a precursor for a variety of biologically active molecules. Dichloropyridine derivatives have been explored for a range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] The core utility of this compound, however, is inferred to be its function as a stable and versatile acylating agent in the synthesis of ketones and aldehydes.

The Weinreb amide functionality is renowned for its ability to react with organometallic reagents (such as Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate resists the typical over-addition seen with other acylating agents like esters or acid chlorides, thus preventing the formation of tertiary alcohols and allowing for the clean synthesis of ketones upon acidic workup.[3] This controlled reactivity makes this compound a valuable tool for the precise construction of complex molecular architectures.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 848498-98-6 | [4] |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | [4] |

| Molecular Weight | 235.06 g/mol | [4] |

| Appearance | Inferred to be a solid at room temperature | |

| Storage | Inert atmosphere, 2-8°C | [4] |

Spectroscopic Characterization (Predicted)

While specific spectral data for this compound is not widely published, its structure allows for the prediction of its key spectroscopic features, which are essential for its unambiguous identification and purity assessment.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy and N-methyl protons, likely as singlets in the 3.0-4.0 ppm region. The aromatic protons on the pyridine ring would appear as a singlet in the downfield region (typically 7.0-8.5 ppm).

-

¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon (around 160-170 ppm), the carbons of the dichloropyridine ring, and the methoxy and N-methyl carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis of this compound

The synthesis of this compound is most logically achieved through the coupling of its corresponding carboxylic acid precursor, 2,6-dichloroisonicotinic acid, with N,O-dimethylhydroxylamine hydrochloride. This transformation is a standard method for the preparation of Weinreb amides.[5][6]

Synthetic Workflow

The overall synthetic strategy involves the activation of the carboxylic acid followed by nucleophilic acyl substitution by N,O-dimethylhydroxylamine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. escales | Virtual tour generated by Panotour [ub.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

Chlorinated Nicotinamide Derivatives: A Technical Guide to Synthesis, Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of chlorinated nicotinamide derivatives, a class of compounds with significant and expanding applications in both agriculture and medicine. We will delve into their synthesis, explore their diverse biological activities, and analyze the structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic and agrochemical agents.

Introduction: The Versatile Scaffold of Nicotinamide

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule that serves as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+)[1]. NAD+ is central to cellular metabolism, playing a critical role in redox reactions and as a substrate for various enzymes involved in cellular signaling pathways[1]. The inherent biological relevance and versatile chemical nature of the nicotinamide scaffold have made it a privileged structure in medicinal chemistry and agrochemical research.

The strategic addition of chlorine atoms to the nicotinamide ring system has emerged as a powerful strategy for modulating the parent molecule's physicochemical properties and biological activity. This halogenation can significantly impact factors such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to compounds with enhanced potency and novel mechanisms of action. Chlorinated nicotinamide derivatives have found widespread use as fungicides in agriculture and are increasingly being investigated for their therapeutic potential as antifungal, antimicrobial, and enzyme-inhibiting agents in medicine[2][3].

Synthetic Strategies for Chlorinated Nicotinamide Derivatives

The synthesis of chlorinated nicotinamide derivatives typically involves the formation of an amide bond between a chlorinated nicotinic acid (or its activated form) and a suitable amine.

General Synthetic Pathway

A common and versatile method for synthesizing these derivatives is the acylation of a primary or secondary amine with a chlorinated nicotinoyl chloride. The general workflow can be summarized as follows:

-

Activation of Chlorinated Nicotinic Acid: The synthesis usually begins with a commercially available or synthesized chlorinated nicotinic acid. This carboxylic acid is then activated, most commonly by converting it to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4]

-

Amide Bond Formation: The resulting chlorinated nicotinoyl chloride is then reacted with a desired amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This condensation reaction forms the stable amide linkage, yielding the final chlorinated nicotinamide derivative.[4][5]

Caption: General Synthetic Workflow for Chlorinated Nicotinamide Derivatives.

"One-Pot" Synthesis

To improve efficiency and reduce waste, "one-pot" synthetic methods have been developed. For instance, 2-chloro-N-(2,4-difluorophenyl)nicotinamide can be synthesized in a single reaction vessel. This process involves the reaction of 2-chloro-3-trichloromethylpyridine with water in the presence of a catalyst to form 2-chloronicotinoyl chloride in situ, which then directly reacts with 2,4-difluoroaniline to yield the final product without the need for isolating the intermediate.[6]

Biological and Pharmacological Activities

Chlorinated nicotinamide derivatives exhibit a broad spectrum of biological activities, with antifungal and enzyme-inhibiting properties being the most extensively studied.

Antifungal Activity

A significant number of chlorinated nicotinamide derivatives have been developed as potent antifungal agents for both agricultural and clinical applications.

-

Agricultural Fungicides: The most prominent example is Boscalid , a succinate dehydrogenase inhibitor (SDHI) fungicide widely used in agriculture. Its chemical structure, 2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide, is a key template for the development of new fungicides.[3] Many novel derivatives have been synthesized and show high activity against various plant pathogens.[3]

-

Clinical Antifungal Potential: Several chlorinated nicotinamide derivatives have demonstrated promising activity against human fungal pathogens, including drug-resistant strains of Candida albicans. For example, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide has shown moderate antifungal activity.[2] The mechanism of action for many of these compounds involves the disruption of the fungal cell wall.[2]

Table 1: Antifungal Activity of Representative Chlorinated Nicotinamide Derivatives

| Compound | Target Organism | Activity (EC₅₀/MIC in µg/mL) | Reference |

| (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate (3i) | Botryosphaeria berengriana | 6.68 ± 0.72 | [3] |

| N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide (3) | Rhizoctonia solani, Sclerotinia sclerotiorum | Moderate Activity | [2] |

| Compound 4f (a dichlorinated N-(thiophen-2-yl) nicotinamide) | Pseudoperonospora cubensis (cucumber downy mildew) | 1.96 | [4] |

| Boscalid | Sclerotinia spp., Zymospetoria spp. | High Activity | [3] |

Enzyme Inhibition

The mechanism of action for many biologically active chlorinated nicotinamide derivatives is the inhibition of specific enzymes.

-

Succinate Dehydrogenase (SDH) Inhibition: As mentioned, many chlorinated nicotinamide derivatives, particularly the agricultural fungicides, function as SDHIs. They bind to the ubiquinone-binding site of the SDH enzyme complex in the mitochondrial respiratory chain, blocking cellular respiration and leading to fungal cell death. Molecular docking studies have been employed to understand the binding interactions within the active site.[3][7]

-

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: Isosteric analogues of nicotinamide adenine dinucleotide (NAD) where the nicotinamide portion is chlorinated have been shown to be competitive inhibitors of IMPDH, an enzyme involved in the de novo biosynthesis of guanine nucleotides. This makes them potential candidates for antiviral and anticancer therapies.[8]

-

Alcohol Dehydrogenase (ADH) Inhibition: Certain C-nucleoside analogues of chlorinated nicotinamides have demonstrated potent, noncompetitive inhibition of horse liver ADH.[8]

Caption: Mechanism of Action for SDHI Fungicides.

Antimicrobial Activity

In addition to their antifungal properties, some chlorinated nicotinamide derivatives have been synthesized and evaluated for their antibacterial activity. For example, 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives have shown effectiveness against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[9][10]

Structure-Activity Relationships and Bioisosteric Replacement

The biological activity of chlorinated nicotinamide derivatives is highly dependent on the substitution pattern of the chlorine atoms and other functional groups.

Impact of Chlorine Substitution

The position and number of chlorine atoms on the pyridine ring can dramatically affect the biological activity. For instance, in a series of enzyme inhibitors, a dichlorinated derivative was found to be significantly more active than its chloro-fluoro and difluorinated counterparts, highlighting the importance of the chlorine atoms in binding to the target enzyme.[11] However, in some cases, chlorine substitution, particularly at the 2-position, can lead to steric hindrance that reduces the activity of certain enzymes, as seen with the amidase Pa-Ami.[12]

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to optimize lead compounds.[13][14]

-

Chlorine vs. Fluorine: Chlorine and fluorine are often used as bioisosteric replacements for each other. While they have similar sizes, their electronic properties differ significantly, with fluorine being more electronegative.[13] This can lead to differences in binding interactions, metabolic stability, and solubility. In some cases, fluorinated derivatives show improved aqueous solubility compared to their chlorinated analogues.[11]

-

Replacement of Other Moieties: Bioisosteric replacement is not limited to halogens. In the development of novel fungicides, the azo bond in some nicotinamide derivatives was replaced with a 1,2,4-oxadiazole ring. This led to a significant increase in fungicidal activity against Rhizoctonia solani, demonstrating the power of this strategy to discover novel and more potent compounds.[7]

Caption: Bioisosteric Replacements on the Nicotinamide Scaffold.

Experimental Protocols

General Protocol for the Synthesis of a Chlorinated N-phenyl Nicotinamide Derivative

This protocol is a generalized procedure based on common synthetic methods.[4][5]

Step 1: Synthesis of 2-Chloronicotinoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid (1 equivalent).

-

Slowly add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloronicotinoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-N-(substituted phenyl)nicotinamide

-

Dissolve the desired substituted aniline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base, such as triethylamine (1.2 equivalents), to the solution and cool the mixture in an ice bath.

-

Dissolve the crude 2-chloronicotinoyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the cooled aniline solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until completion.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure chlorinated N-phenyl nicotinamide derivative.

Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC).

-

Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for many fungi) at a suitable temperature until sufficient growth is observed. Suspend the fungal colonies in sterile saline to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., using a spectrophotometer).

-

Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate, resulting in a final desired fungal concentration.

-

Controls: Include a positive control (fungal inoculum with no compound), a negative control (broth medium only), and a solvent control (fungal inoculum with the highest concentration of the solvent used).

-

Incubation: Incubate the microtiter plate at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Conclusion and Future Perspectives

Chlorinated nicotinamide derivatives represent a versatile and highly valuable class of compounds with proven success in agriculture and significant potential in medicine. Their broad range of biological activities, coupled with their synthetic tractability, makes them attractive candidates for further investigation.

Future research in this area will likely focus on:

-

Design of Novel Derivatives: The synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties. The use of computational methods, such as molecular docking and QSAR, will be instrumental in guiding the design of these new molecules.

-

Exploration of New Therapeutic Targets: While enzyme inhibition is a known mechanism, further studies are needed to elucidate the full range of molecular targets for these compounds.

-

Overcoming Drug Resistance: The development of chlorinated nicotinamide derivatives that are effective against drug-resistant strains of pathogens is a critical area of research.

-

Biocatalytic Synthesis: The use of enzymes for the synthesis of these compounds offers a greener and more efficient alternative to traditional chemical methods and warrants further exploration.[12][15]

The continued exploration of chlorinated nicotinamide derivatives holds great promise for the development of next-generation fungicides, antimicrobial agents, and therapeutics for a variety of human diseases.

References

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (Source: Molecules, URL: [Link])

-

Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (Source: PMC - PubMed Central, URL: [Link])

-

Synthesis of isosteric analogues of nicotinamide adenine dinucleotide containing C-nucleotide of nicotinamide or picolinamide. (Source: PubMed, URL: [Link])

-

Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. (Source: PMC - PubMed Central, URL: [Link])

- Methods of synthesizing nicotinamide riboside.

- Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method.

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (Source: ChemRxiv, URL: [Link])

-

Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. (Source: PMC - NIH, URL: [Link])

-

Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. (Source: ResearchGate, URL: [Link])

-

Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (Source: MDPI, URL: [Link])

-

Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid. (Source: PubMed, URL: [Link])

-

Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid. (Source: ResearchGate, URL: [Link])

-

Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. (Source: Latin American Journal of Pharmacy, URL: [Link])

-

Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement. (Source: PubMed, URL: [Link])

-

Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement. (Source: ACS Publications, URL: [Link])

-

Synthetic route of the title compounds (S)-2-(2-chloronicotinamido)propyl benzoates or nicotinate compounds. (Source: ResearchGate, URL: [Link])

-

Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. (Source: PMC - NIH, URL: [Link])

-

Bioisosterism: A Rational Approach in Drug Design. (Source: Institute of Industrial Science, the University of Tokyo, URL: [Link])

-

Bioisosterism: A Rational Approach in Drug Design. (Source: ACS Publications, URL: [Link])

-

phenyl nicotinamide derivatives promoted by dcc. (Source: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, URL: [Link])

Sources

- 1. Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method - Google Patents [patents.google.com]

- 7. Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of isosteric analogues of nicotinamide adenine dinucleotide containing C-nucleotide of nicotinamide or picolinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. latamjpharm.org [latamjpharm.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to 2,6-Dichloro-N-methoxy-N-methylisonicotinamide: Synthesis, Mechanism, and Application as a Weinreb-Nahm Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Core Significance